molecular formula C21H20N2O3S2 B1193335 ML321

ML321

Cat. No.: B1193335
M. Wt: 412.52
InChI Key: YNXQLYVNEKEXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ML321 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

ML321 is unique in its high selectivity for the dopamine D2 receptor compared to other similar compounds. Some similar compounds include:

This compound stands out due to its exceptional selectivity and reduced side effects, making it a promising candidate for further development as an atypical antipsychotic .

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.52

IUPAC Name

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

YNXQLYVNEKEXJH-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML321;  ML 321;  ML-321.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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